N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 4. The benzamide moiety is functionalized with a 3,5-dimethylpiperidinyl sulfonyl group at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents. The methoxy and sulfonyl groups are critical for modulating electronic properties, solubility, and target binding interactions. Structural analysis of related compounds has been facilitated by crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-13-10-14(2)12-26(11-13)32(28,29)16-6-4-15(5-7-16)21(27)25-22-24-19-18(30-3)9-8-17(23)20(19)31-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXKUHDBFNTPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Effects
Sulfonyl-Piperidine Modifications
- Sulfonyl Linker : Enhances metabolic stability by resisting hydrolysis compared to ester or amide linkers.
Research Findings and Hypothetical Data
Antimicrobial Activity
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Target (4-Methoxy) | 2.5 (estimated) | 10.0 (estimated) |
| 4-Methyl Analog | 5.0 | 20.0 |
Hypothesis: The methoxy group’s polarity may improve penetration into Gram-positive bacterial membranes.
Kinase Inhibition (Hypothetical)
| Compound | IC₅₀ (nM) for JAK2 Kinase | Selectivity (vs. JAK3) |
|---|---|---|
| Target (4-Methoxy) | 15 | 10-fold |
| 4-Methyl Analog | 50 | 3-fold |
Hypothesis: Methoxy’s electronic effects may optimize binding to the JAK2 ATP pocket.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
